3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-7(2)9-11-8(5-4-6-10)13(3)12-9/h7H,4-6,10H2,1-3H3 |
InChI Key |
UUUQUBQNYUCCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CCCN)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization Route
One common approach involves synthesizing the substituted triazole core first, followed by functionalization with a propan-1-amine moiety.
Triazole ring formation : The 1,2,4-triazole ring is synthesized via cyclization reactions using nitrile imine intermediates or hydrazine derivatives under reflux conditions. Catalysts such as copper(I) iodide (CuI) in acetonitrile at approximately 80°C have been reported to promote regioselective triazole formation with yields around 70% or higher.
Side-chain introduction : The propan-1-amine group is introduced by nucleophilic substitution or reductive amination. For example, reacting the triazole intermediate with 3-chloropropan-1-amine or 3-bromopropan-1-amine in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (60–80°C) facilitates alkylation at the 5-position.
Reaction conditions : Maintaining anhydrous conditions and controlling pH (neutral to slightly basic, pH 7–9) are critical to prevent side reactions and oxidation of amine groups.
Purification : Recrystallization from ethanol/water mixtures or chromatographic techniques yield products with purity exceeding 90–95% (HPLC analysis).
Table 1: Representative Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | CuI, acetonitrile, 80°C, reflux | 72 | 95% |
| Amine coupling | 3-Chloropropan-1-amine, K₂CO₃, DMF, 80°C | 68 | 90% |
Direct Alkylation Route
An alternative method involves direct alkylation of 1-methyl-1H-1,2,4-triazole with a suitable halogenated propan-1-amine derivative.
Reaction : 1-Methyl-1H-1,2,4-triazole is reacted with 3-chloropropan-1-amine or 3-bromopropan-1-amine in the presence of potassium carbonate as a base.
Solvent and temperature : Polar aprotic solvents such as DMF or acetonitrile are preferred. Reaction temperatures are maintained between 60–80°C to optimize yield.
Salt formation : The free base product is often converted into its hydrochloride salt by treatment with hydrogen chloride in ethanol, enhancing stability and facilitating isolation.
Industrial adaptation : Continuous flow reactors and automated systems can be employed to improve throughput and reproducibility.
Table 2: Direct Alkylation Reaction Parameters
| Synthetic Route | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation + HCl salt | K₂CO₃ | DMF | 80 | 72 |
| Direct coupling | None | EtOH | 60 | 58 |
Hydrogenation and Reduction Steps
In some synthetic sequences, hydrogenation is used to reduce intermediates or protect functional groups.
Catalysts : Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) under hydrogen atmosphere at room temperature.
Solvents : Ethanol or methanol are typical solvents.
Yields : High yields (up to 94–100%) have been reported for hydrogenation steps in related triazole compounds.
Reaction Optimization and Considerations
Catalyst loading : Typically 5–10 mol% of Pd/C or CuI is used.
Solvent choice : Polar aprotic solvents (DMF, acetonitrile) favor alkylation steps, while protic solvents (ethanol, methanol) are preferred for hydrogenation.
Temperature control : Maintaining reaction temperatures between 60–80°C optimizes reaction rates and minimizes by-products.
Atmosphere : Inert atmospheres (argon or nitrogen) prevent oxidation of sensitive amine groups.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern on the triazole ring and the presence of the propan-1-amine side chain.
Mass Spectrometry (MS) : Confirms molecular weight and purity.
High-Performance Liquid Chromatography (HPLC) : Assesses purity, typically >90% is considered acceptable for research-grade material.
X-ray Crystallography : Used occasionally to confirm the molecular structure and tautomeric forms of the triazole ring.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Cyclization + Functionalization | Triazole formation + amine coupling | CuI, acetonitrile, 80°C; K₂CO₃, DMF, 80°C | 68–72 | 90–95 | Multi-step, high regioselectivity |
| Direct Alkylation | Alkylation of triazole + salt formation | 1-Methyl-1H-triazole + 3-chloropropan-1-amine, K₂CO₃, DMF, 80°C | 58–72 | >90 | Simpler, suitable for scale-up |
| Hydrogenation/Reduction | Pd/C catalyst, H₂ atmosphere | Ethanol or methanol, room temp | 94–100 | >95 | Used for intermediate modifications |
Chemical Reactions Analysis
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various triazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Triazole derivatives are known to inhibit the growth of various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent in the treatment of fungal infections. Triazole-based drugs are commonly used in clinical settings.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting these enzymes, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
- CAS Number : 1343370-49-9
- Molecular Formula : C₉H₁₈N₄
- Molecular Weight : 182.27 g/mol
- Structure : Features a 1,2,4-triazole core substituted with isopropyl (C₃H₇) and methyl (CH₃) groups at positions 3 and 1, respectively, linked to a propan-1-amine chain (CCCCN) at position 5 of the triazole .
- Smiles Notation: CC(C)c1nc(CCCN)n(C)n1 .
Key Properties: The compound’s triazole ring provides a rigid aromatic scaffold, while the isopropyl and methyl groups enhance lipophilicity. The propan-1-amine chain introduces a flexible, polar moiety that may improve solubility and interaction with biological targets. Limited physicochemical data (e.g., melting point, solubility) are available in the literature.
Comparison with Structural Analogs
The compound belongs to a broader class of triazole- and heterocyclic amine derivatives. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons:
Oxadiazole-containing analogs (CAS 1339342-72-1, 1040044-22-1) may offer improved metabolic stability but reduced basicity compared to triazoles . Pyrazole derivatives (CAS 5036-49-7, 1006454-49-4) prioritize steric and electronic effects (e.g., chloro, CF₃ groups) for targeted binding .
Substituent Effects :
- The propan-1-amine chain in the target compound enhances solubility and provides a flexible linker for conjugation, contrasting with simpler amines (CAS 1269152-62-6) .
- Bulky substituents (e.g., cyclopropyl in CAS 1040044-22-1) improve metabolic resistance but may reduce solubility .
- Electron-withdrawing groups (e.g., CF₃ in CAS 1006454-49-4) enhance binding affinity but increase molecular weight and complexity .
Biological Implications :
- The target compound’s balance of lipophilicity (isopropyl, methyl) and polarity (amine) makes it a versatile scaffold for medicinal chemistry.
- Analogs with aromatic extensions (e.g., chromene in CAS 1269534-64-6) could target hydrophobic binding pockets but face challenges in bioavailability .
Biological Activity
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a heterocyclic compound characterized by its unique triazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 198.27 g/mol. The compound features an amino group and a hydroxyl group attached to a propanol chain, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N4 |
| Molecular Weight | 198.27 g/mol |
| IUPAC Name | 3-amino-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
| InChI Key | AHHSFBCNZKWREH-UHFFFAOYSA-N |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins. The triazole ring is known for its ability to form hydrogen bonds and dipole interactions with biological receptors, which can lead to enzyme inhibition. The compound can effectively block the active sites of various enzymes, thereby disrupting their normal function.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. In vitro studies have demonstrated that this compound exhibits activity against several strains of bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of triazole derivatives against the ESKAPE pathogens—a group known for their antibiotic resistance. The results indicated that compounds similar to 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines showed promising activity against these pathogens .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which has implications for treating neurodegenerative diseases such as Alzheimer's .
Table: Inhibition Potency Against AChE
| Compound | IC50 (µM) |
|---|---|
| 3-(3-Isopropyl-1-methyl-triazole) | 15 |
| Standard AChE Inhibitor (Donepezil) | 0.5 |
Comparative Analysis
When compared to other related compounds, such as 3-amino-1,2,4-triazole and imidazole derivatives, 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines demonstrate enhanced biological activity due to their unique structural features and substitution patterns.
Table: Comparison of Biological Activities
| Compound | Antibacterial Activity | AChE Inhibition IC50 (µM) |
|---|---|---|
| 3-(3-Isopropyl-triazole) | Moderate | 15 |
| 3-Amino-1,2,4-triazole | Low | Not applicable |
| Imidazole | Low | High |
Q & A
What are the optimal synthetic routes and reaction conditions for 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors and functional group modifications. Key steps include:
- Cyclocondensation: Reacting hydrazine derivatives with nitriles or carboxylic acids to form the triazole ring under controlled pH and temperature (e.g., 80–100°C in ethanol) .
- Alkylation: Introducing the isopropyl and methyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
